N-乙酰-α-内啡肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

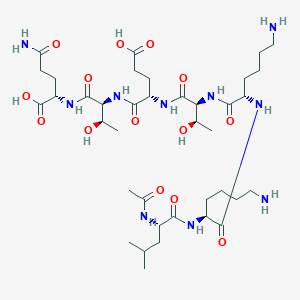

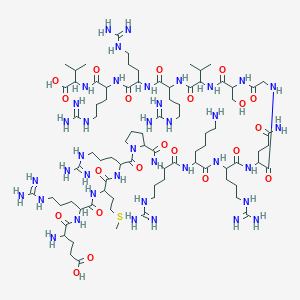

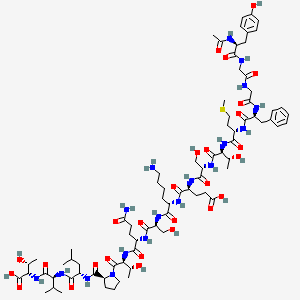

N-Acetyl-alpha-endorphin is an acetylated form of alpha-endorphin . Alpha-endorphin is an endogenous opioid peptide that is often produced in the brain and adrenal medulla during physical exercise or orgasm and inhibits pain, muscle cramps, and relieves stress . The opioid peptide β-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .

Synthesis Analysis

The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Molecular Structure Analysis

The amino acid compositions of these peptides fitted the beta-endorphin sequences 1-16 and 1-17 . The NH2-terminal residue of the peptides was identified by mass spectrometry as N-acetyltyrosine .Chemical Reactions Analysis

The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Physical And Chemical Properties Analysis

The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .科学研究应用

乙酰化肽的行为效应:α-黑素细胞刺激素的 N-乙酰化(与 N-乙酰-α-内啡肽在结构上相关)已被发现对其行为效应有显着影响。在一个分泌乙酰化和脱乙酰化形式的 α-黑素细胞刺激素和 β-内啡肽的神经元系统中,乙酰化形式的 α-黑素细胞刺激素表现出更有效的行为效应 (奥多诺伊等人,1982)。

非阿片类生物活性:N-乙酰-γ-内啡肽是 N-乙酰-α-内啡肽的一种变体,是一种具有生物活性的内源性非阿片类神经肽。它在大鼠神经中间叶垂体中被发现,并表现出行为效应,例如减轻大鼠的消极回避行为 (维根特等人,1985)。

在大脑中的加工和区域分布:一项关于大鼠大脑中促黑素细胞激素加工的研究揭示了 β-内啡肽和 α-黑素细胞刺激素的 α-N-乙酰化形式的存在,并且在不同大脑区域观察到乙酰化程度的变化。这表明 N-乙酰化在调节这些肽在特定大脑区域的生物活性中起作用 (丹尼斯等人,1983)。

存在于人类脑脊液中:α-N-乙酰-β-内啡肽是一种相关的乙酰化内啡肽,已在人类脑脊液中检测到,表明其生理相关性 (法切内蒂等人,1992)。

垂体和大脑中的表征和分布:N-乙酰-α-内啡肽是从大鼠神经中间叶中分离出来的,发现它在垂体和大脑中的分布不均匀,不同区域的乙酰化和非乙酰化形式的浓度不同 (维根特等人,1983)。

作用机制

Endorphins are released from the pituitary gland, typically in response to pain, and can act in both the central nervous system (CNS) and the peripheral nervous system (PNS) . In the PNS, beta-endorphin is the primary endorphin released from the pituitary gland . The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .

未来方向

The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors . This suggests that these neuropeptides exhibited opposite effects in in vivo paradigms, in which ligands of the sigma type 1 receptor (σ1R) displayed positive effects . This opens up new avenues for research into the role of these peptides in pain management and stress relief.

属性

IUPAC Name |

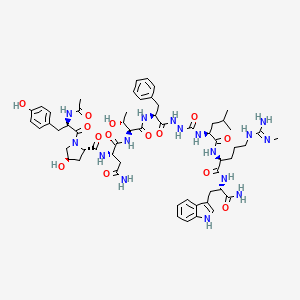

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEFPDJOJNEWON-HRSDYLDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H122N18O27S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1788.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88264-63-5 |

Source

|

| Record name | N-Acetyl-alpha-endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。